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molecular formula C4H5N3OS2 B8668630 5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide

5-methylsulfanyl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B8668630
M. Wt: 175.2 g/mol
InChI Key: SIVFDILMKFYZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281121

Procedure details

350 ml tetrahydrofuran were added dropwise upon stirring and cooling at a temperature between 0° and 5° C. to a solution of 20 ml titanium tetrachloride in 50 ml carbon tetrachloride. There were then added at first in batches 15.3 g of 5-methylthio-1,3,4-thiadiazole-2-carboxamide as obtained in Example 11, and thereafter within a period of 1 hour 50 ml triethylamine which had been taken up in 50 ml tetrahydrofuran. After addition of 50 ml water the reaction mixture was extracted with chloroform. The extract was dried on magnesium sulfate and the solvent was removed in a vacuum. The residue was taken up in acetic acid ethylester and filtrated off from the insoluble residue. The ester phase was then treated with activated carbon and finally concentrated to dryness in a vacuum.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
catalyst
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:7][C:6]([C:8]([NH2:10])=O)=[N:5][N:4]=1.C(N(CC)CC)C.O>C(Cl)(Cl)(Cl)Cl.O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][S:2][C:3]1[S:7][C:6]([C:8]#[N:10])=[N:5][N:4]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
CSC1=NN=C(S1)C(=O)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained in Example 11
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a vacuum
FILTRATION
Type
FILTRATION
Details
filtrated off from the insoluble residue
ADDITION
Type
ADDITION
Details
The ester phase was then treated with activated carbon
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated to dryness in a vacuum

Outcomes

Product
Name
Type
Smiles
CSC1=NN=C(S1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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